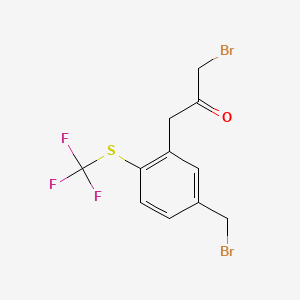

1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1803751-96-3) is a brominated ketone derivative with the molecular formula C₁₁H₁₀BrF₃OS and a molecular weight of 327.16 g/mol . Its structure consists of a propan-2-one backbone substituted at position 1 with a bromine atom and at position 3 with a phenyl ring. The phenyl ring is further functionalized with a bromomethyl group at position 5 and a trifluoromethylthio (-SCF₃) group at position 2. The Smiles notation for this compound is CC(=O)Cc1cccc(SC(F)(F)F)c1CBr, highlighting its α-bromoketone core and aromatic substituents .

Properties

Molecular Formula |

C11H9Br2F3OS |

|---|---|

Molecular Weight |

406.06 g/mol |

IUPAC Name |

1-bromo-3-[5-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9Br2F3OS/c12-5-7-1-2-10(18-11(14,15)16)8(3-7)4-9(17)6-13/h1-3H,4-6H2 |

InChI Key |

OUTOKMZVBLSUMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CBr)CC(=O)CBr)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Preparation of Halogenated Aromatic Precursors

Synthesis of 2-Bromo-3-(trifluoromethylthio)phenol Derivatives

- The initial step involves preparing 2-bromo-3-(trifluoromethylthio)phenol or related compounds as starting materials.

- These are typically synthesized via electrophilic bromination of trifluoromethylthio-substituted phenols under controlled conditions.

- Reaction conditions require an inert atmosphere (nitrogen or argon) to prevent side reactions.

- Solvents such as tetrahydrofuran (THF) are commonly used.

- Typical bond lengths and molecular geometry are confirmed by crystallographic data to ensure compound integrity.

Preparation of 1-Bromo-3-(bromomethyl)benzene Derivatives

- Compounds such as 1-bromo-3-(bromomethyl)benzene are prepared via bromination of methyl-substituted bromobenzenes.

- A representative procedure uses potassium carbonate as a base in tetrahydrofuran at 50°C for 18 hours, yielding about 60% of the bromomethylated product.

- The reaction mixture is filtered, concentrated, and purified by silica gel chromatography.

Formation of the Propan-2-one Moiety

- The propan-2-one fragment with a bromo substituent is introduced via halogenation of the corresponding ketone or by substitution reactions on a preformed propanone derivative.

- For example, 1-(2-bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be synthesized as an intermediate by reacting the phenolic precursor with chloropropanone derivatives under controlled conditions.

Coupling and Substitution Reactions

- The key step involves coupling the bromomethyl-substituted phenyl ring with the bromo-propan-2-one fragment.

- This may be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- For instance, Grignard reagents derived from brominated trifluoromethylthio phenyl compounds can be reacted with electrophilic partners like trimethyl borate or halogenated ketones to form carbon-carbon bonds.

- Typical conditions include:

- Use of magnesium turnings and iodine to initiate Grignard formation in THF at 45°C.

- Addition of electrophiles at low temperatures (-78°C) to control reactivity.

- Workup with aqueous acid and extraction with ethyl acetate.

- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) facilitate coupling under reflux in THF with aqueous sodium carbonate as base.

Reaction Condition Summary and Yields

Analytical and Structural Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of intermediates and final products, showing characteristic chemical shifts consistent with the proposed structures.

- Mass spectrometry (MS) confirms molecular weights and isotopic patterns indicative of bromine and trifluoromethylthio groups.

- Crystallographic data provide bond lengths and angles, particularly for carbon-bromine (~1.8 Å) and carbon-fluorine bonds, confirming molecular geometry and stability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

Reduction: Alcohol derivatives of the original compound.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

While specific applications and case studies for "1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one" are not detailed in the provided search results, the available information allows for a discussion of its potential applications based on its chemical properties and similar compounds.

Chemical Properties and Synthesis

this compound is an organic compound with a complex molecular structure including bromomethyl and trifluoromethylthio groups. It has a molecular weight of 406.06 g/mol and the molecular formula . The compound also features a ketone functional group, which contributes to its reactivity. The synthesis of this compound involves several steps, and industrial methods may optimize these steps for large-scale production. Common reagents for these reactions include strong bases, oxidizing agents, and reducing agents, which can lead to a variety of products based on the specific reaction conditions employed.

Potential Applications

Based on its structural features, this compound has potential applications in:

- Organic synthesis: It can serve as an intermediate in the synthesis of more complex molecules due to the presence of bromine and trifluoromethylthio groups.

- Medicinal chemistry: The ketone functional group contributes to its reactivity and potential applications in this field.

- Biological studies : The presence of both bromine and trifluoromethylthio groups potentially enhances its reactivity and utility in synthesis and biological studies.

Comparison with Similar Compounds

The search results mention similar compounds with variations in substituents, which influence their chemical properties and potential applications:

- 1-Bromo-1-(3-(bromomethyl)-4-methylthio)phenyl)propan-2-one : Contains a methylthio group instead of trifluoromethylthio.

- 1-Bromo-3-(4-chloromethyl)-2-trifluoromethylthio)phenyl)propan-2-one : Substituted with a chlorine atom.

- 1-Bromo-3-(bromomethyl)-4-trifluoromethylphenylpropane : Lacks the ketone functional group.

These compounds exhibit variations in substituents, which influence their chemical properties and potential applications.

Safety Information

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and trifluoromethylthio group contribute to its reactivity and binding affinity. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique reactivity and applications can be contextualized by comparing it to structurally related brominated ketones and phenyl-substituted derivatives. Below is a detailed analysis:

1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804188-82-6)

- Molecular Formula : C₁₁H₈BrF₅O₂S

- Molecular Weight : 379.14 g/mol

- Key Differences: Substituent positions: The phenyl ring has a difluoromethoxy (-OCF₂H) group at position 3 and trifluoromethylthio (-SCF₃) at position 4, compared to the bromomethyl group at position 5 and -SCF₃ at position 2 in the target compound. Applications: While both compounds are likely intermediates in agrochemical or pharmaceutical synthesis, the difluoromethoxy group may enhance metabolic stability in drug candidates .

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula: Not explicitly stated, but inferred to include bromine, chlorine, and a pyrazolone core.

- Key Differences: Core Structure: A pyrazolone ring replaces the propan-2-one backbone. The pyrazolone heterocycle confers distinct electronic properties, such as increased acidity of the NH group. Substituents: Bromine and bromomethyl groups are retained, but the trifluoromethylthio group is absent. The 4'-chlorophenyl substituent may enhance lipophilicity.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structure : A chalcone derivative with an α,β-unsaturated ketone and bromine at position 2.

- Key Differences: Unsaturation: The enone (C=O conjugated to C=C) system enables conjugation-driven reactivity (e.g., Michael additions), absent in the saturated propan-2-one core of the target compound. Substituents: Lacks bromomethyl and -SCF₃ groups but includes a 4-methylphenyl group. Applications: Chalcones are studied for anticancer and antimicrobial activities, highlighting functional divergence from brominated propanones .

(E)-1-[(5-Bromo-2-methoxy)phenyl]-3-(2,5-dihydroxyphenyl)-2-propene-1-one

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : A simpler analog lacking bromine and bromomethyl groups.

- Key Differences :

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₀BrF₃OS | 327.16 | 5-(bromomethyl), 2-(SCF₃) | Synthetic intermediate |

| 1-Bromo-3-(3-(difluoromethoxy)-4-(SCF₃)phenyl)propan-2-one | C₁₁H₈BrF₅O₂S | 379.14 | 3-(OCF₂H), 4-(SCF₃) | Agrochemical intermediates |

| 4-Bromo-5-(bromomethyl)-2-(4'-Cl-phenyl)pyrazol-3-one | Not provided | ~380 (estimated) | Pyrazolone core, 4'-Cl-phenyl | Anti-inflammatory agents |

| 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | C₁₆H₁₃BrO | 301.18 | Chalcone core, enone system | Anticancer research |

| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | C₁₀H₉F₃O | 202.18 | 3-CF₃, no halogens | Fenfluramine synthesis |

Research Findings and Implications

- Synthetic Challenges: highlights difficulties in synthesizing brominated propanones with ether-linked substituents (e.g., 8a, 8b), suggesting that steric hindrance from groups like -SCF₃ or bromomethyl may require optimized reaction conditions .

- Structural Influence on Reactivity: The trifluoromethylthio group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks compared to non-sulfur analogs .

- Biological Activity : While pyrazolone derivatives () and chalcones (–8) are bioactive, the target compound’s bromine atoms position it as a candidate for Suzuki-Miyaura cross-coupling in drug discovery .

Biological Activity

1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with significant biological activity, characterized by its unique molecular structure that includes bromine and trifluoromethylthio groups. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : C11H9Br2F3OS

- Molecular Weight : 406.06 g/mol

- CAS Number : 1806512-43-5

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications and mechanisms of action.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within biological systems. The presence of bromine and trifluoromethylthio groups can significantly alter the reactivity and binding affinity of the compound towards various biomolecules, influencing cellular processes such as signaling pathways and enzyme activities.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that compounds containing bromine and trifluoromethyl groups often exhibit antimicrobial properties. A study demonstrated that similar compounds showed inhibition against various bacterial strains, suggesting potential use as antimicrobial agents.

- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines. The bromine substituents are believed to enhance the compound's ability to penetrate cellular membranes, leading to increased efficacy in targeting cancer cells.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases.

Data Table of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of acetylcholinesterase |

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| 1-Bromo-3-(5-bromomethyl)-4-trifluoromethylphenylpropan-2-one | C11H9Br2F3OS | Contains trifluoromethyl group | Antimicrobial |

| 1-Bromo-3-(4-chloromethyl)-2-trifluoromethylthio phenylpropan-2-one | C11H9BrClF3OS | Contains chlorine instead of bromine | Cytotoxic |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction yields be maximized?

- Methodological Answer :

- Stepwise Bromination : Begin with a ketone precursor (e.g., propan-2-one derivative) and perform bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation at 60–80°C in CCl₄). Monitor reaction progress via TLC to avoid over-bromination.

- Trifluoromethylthio Introduction : Use nucleophilic substitution with a trifluoromethylthio reagent (e.g., AgSCF₃) on a pre-functionalized aryl bromide intermediate. Ensure anhydrous conditions to prevent hydrolysis .

- Purification : Employ silica gel column chromatography with hexane/ethyl acetate gradients. Recrystallization in dichloromethane/hexane mixtures improves purity. Typical yields range from 45–65%, depending on steric hindrance and reagent stoichiometry .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity. Key signals include:

- BrCH₂ groups : δ ~3.5–4.0 ppm (¹H), δ ~30–35 ppm (¹³C).

- Trifluoromethylthio (SCF₃) : δ ~43–45 ppm (¹³C) with characteristic splitting in ¹⁹F NMR .

- Mass Spectrometry (HRMS) : Expect molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₁H₁₀Br₂F₃OS: ~428.88 Da).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% by area normalization) .

Q. How should researchers safely handle and store this compound given its reactive bromine and trifluoromethylthio groups?

- Methodological Answer :

- Handling : Use nitrile gloves, fume hood, and safety goggles. Avoid contact with reducing agents (e.g., NaBH₄) due to potential exothermic decomposition.

- Storage : Store in amber glass vials under inert gas (Ar/N₂) at –20°C. Desiccate to prevent hydrolysis of the SCF₃ group. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer :

- Crystallization : Slow evaporation of a saturated acetone solution at 4°C yields diffraction-quality crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (for structure solution) and SHELXL (for refinement) are preferred for handling heavy atoms (Br) and disorder in the trifluoromethylthio group .

- Challenges : Address thermal motion artifacts in the Br atoms via anisotropic displacement parameter refinement. Final R-factors <0.05 confirm accuracy .

Q. What strategies mitigate contradictions between spectroscopic data and computational modeling predictions for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare calculated NMR chemical shifts (GIAO method) with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotameric equilibria in the propan-2-one moiety. Line-shape analysis quantifies energy barriers (ΔG‡ ~50–60 kJ/mol) .

Q. What mechanistic insights explain the reactivity of the trifluoromethylthio group in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids. The SCF₃ group is electron-withdrawing, reducing electron density at the aryl ring and slowing transmetallation. Optimal conditions: 80°C, K₂CO₃ in THF/H₂O (3:1), 12–18 hours .

- Competing Pathways : Monitor for SCF₃ displacement by GC-MS. Ligand screening (e.g., XPhos) suppresses side reactions, improving coupling yields to >70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.